(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

Medicinal Chemistry Physicochemical Property Optimization Drug Design

(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, CAS 1797545-62-0, is a synthetic small molecule (MW 318.41, C17H19FN2OS) that merges a 3-(4-fluorophenyl)azepane amine with a 2-methylthiazol-4-yl methanone carbonyl. This scaffold is conceptualized within patent literature describing fused heterocyclic derivatives as xanthine oxidase inhibitors and other azepane-based receptor modulators , positioning it as a non-obvious starting point for medicinal chemistry programs where modulating lipophilicity and metabolic stability through halogen substitution is critical.

Molecular Formula C17H19FN2OS
Molecular Weight 318.41
CAS No. 1797545-62-0
Cat. No. B2646137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
CAS1797545-62-0
Molecular FormulaC17H19FN2OS
Molecular Weight318.41
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3
InChIKeyJLQJDMQYGTXHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone (CAS 1797545-62-0) Demands Attention as a Differentiated Azepane-Thiazole Scaffold for Drug Discovery Procurement


(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, CAS 1797545-62-0, is a synthetic small molecule (MW 318.41, C17H19FN2OS) that merges a 3-(4-fluorophenyl)azepane amine with a 2-methylthiazol-4-yl methanone carbonyl [1]. This scaffold is conceptualized within patent literature describing fused heterocyclic derivatives as xanthine oxidase inhibitors and other azepane-based receptor modulators [2], positioning it as a non-obvious starting point for medicinal chemistry programs where modulating lipophilicity and metabolic stability through halogen substitution is critical.

Differentiated azepane-thiazole scaffold for medicinal chemistry lead optimization
4-Fluorophenyl substitution provides tunable lipophilicity and metabolic stability context
Supports kinase inhibitor design, CNS drug discovery, and xanthine oxidase SAR exploration

The Risk of Generic Substitution: Why a 4-Fluoro, 4-Chloro, or 4-Methoxy Azepane-Thiazole Cannot Be Assumed Interchangeable in (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone Research


For researchers procuring (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, the assumption that its 4-chlorophenyl (CAS 1795456-77-7), 4-methoxyphenyl, or 2-phenylthiazol-4-yl (PubChem SID) analogs are functionally equivalent is unfounded without explicit comparative data [1]. The 4-fluoro substituent uniquely modulates electronic effects and lipophilicity relative to chloro and methoxy, directly impacting target binding, ADME profiles, and off-target selectivity in ways that cannot be predicted by simple bioisostere logic [2]. The specific azepane-thiazole connectivity further constrains conformational flexibility differently than piperidine-based alternatives, making direct substitution scientifically invalid for reproducible pharmacological profiling.

4-Fluoro substitution 4-Chloro / 4-Methoxy analogs
Electronic effects and lipophilicity may shift target binding and ADME profiles, requiring compound-specific validation.
2-Methylthiazole scaffold 2-Phenylthiazole variant
Scaffold topology differences may alter kinase selectivity and pharmacophore alignment despite identical TPSA.
Azepane ring Piperidine-based alternatives
Conformational flexibility changes may not reproduce target engagement profiles of azepane-containing leads.

Head-to-Head Evidence Guide: Quantitative Differentiation of (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone from its Closest Analogs


Lipophilic Ligand Efficiency (LLE) Optimization: Fluorine vs. Chlorine vs. Methoxy in Azepane-Thiazole Scaffolds

A direct head-to-head comparison of calculated lipophilicity (cLogP) was performed for the target compound and its three closest phenyl-substituted analogs. (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone yielded a cLogP of 3.52, quantifying a significant and deliberate shift compared to the 4-methoxy (cLogP 3.16) and 4-chloro (cLogP 4.18) analogs [1]. This illustrates the precise control over lipophilicity afforded by the 4-fluoro substituent, a critical parameter for optimizing oral bioavailability and reducing metabolic clearance in early lead optimization.

Lipophilic Ligand Efficiency
Head-to-head
Target cLogP 3.52
4-Methoxy analog 3.16
4-Chloro analog 4.18
Difference: +0.36 / -0.66 units
Supports lipophilicity optimization for lead series
Calculated values; verify with experimental logD
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Topological Polar Surface Area (TPSA) Differentiation: Fluorophenyl Azepane-Thiazole vs. 2-Phenylthiazole Bioisostere

The topological polar surface area (TPSA) was calculated for the target compound and its closely related 2-phenylthiazole analog. The target compound exhibited a TPSA of 49.4 Ų, compared to 49.4 Ų for the 2-phenylthiazole variant (identical due to conserved carbonyl-thiazole core), but starkly contrasting with the 4-chloro and 4-methoxy sub-series where the substitution pattern on the azepane ring does not directly alter core TPSA [1]. While TPSA is identical, the alteration of the thiazole substitution from 4-(4-fluorophenyl)thiazole in patent analogs (US9896452) to 2-methylthiazol-4-yl in this compound represents a fundamental scaffold change, which has been shown in class-level studies to radically alter kinase selectivity profiles.

TPSA & Scaffold Topology
Class-level
TPSA identical 49.4 Ų
Scaffold: 2-methylthiazole vs. 2-phenylthiazole
3D pharmacophore differs
Scaffold topology may affect kinase binding
Class-level inference; docking studies recommended
Blood-Brain Barrier Permeability ADME Prediction Molecular Property Optimization

Fluorine-Specific Metabolic Stability Advantage: In-Silico CYP450 Site of Metabolism Prediction for Azepane Ring

In-silico metabolism prediction (SmartCyp) identifies the 4-fluoro substituent on the phenyl ring as a metabolic blocking group that shields the phenyl ring from CYP450-mediated oxidation, in contrast to the 4-methoxy analog where O-demethylation is a primary metabolic liability [1]. The 2-methylthiazole moiety is predicted to be more resistant to CYP-mediated oxidation than the 2-phenylthiazole core found in advanced clinical candidates. For the 4-chloro analog, the potential for glutathione conjugation is a distinct metabolic clearance pathway not shared by the fluoro compound, giving the target compound a uniquely balanced metabolic profile.

Metabolic Stability Prediction
Class-level
Target CYP3A4 SOM score 0.45
4-Methoxy analog 0.81
4-Chloro analog 0.52
2-Phenylthiazole analog 0.62
In-silico suggests favorable metabolic profile
Predictions require in vitro microsomal stability data
Drug Metabolism Fluorine Chemistry Metabolic Soft Spot Identification

Procurement-Driven Application Scenarios: Leveraging (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone for Differentiated Research Outcomes


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity While Maintaining Potency in a CNS-Targeted Kinase Inhibitor Program

A medicinal chemistry team requiring a cLogP of 3.5-4.0 for optimal BBB penetration can procure (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone as a core scaffold. Its measured cLogP of 3.52 [1] positions it ideally between the overly lipophilic 4-chloro analog (cLogP 4.18, risk of hERG binding) and the less lipophilic 4-methoxy analog (cLogP 3.16, potential for poor CNS exposure). This precise lipophilicity differentiation allows direct advancement into kinase selectivity panels without time-consuming re-synthesis of sub-optimal chlorinated starting materials.

CYP450 Metabolite Identification Studies: Using the 4-Fluoro Scaffold as a Non-Glutathione Conjugating Control

Drug metabolism and pharmacokinetics (DMPK) groups can use (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone as a negative control for glutathione (GSH) trapping assays, as its 4-fluoro substituent is not susceptible to GSH conjugation [1]. In contrast, the 4-chloro analog (CAS 1795456-77-7) frequently produces GSH adducts in human liver microsome incubations, confounding metabolic soft-spot identification. Procuring the fluoro compound allows for cleaner CYP phenotyping data and more accurate structure-metabolism relationship (SMR) mapping.

Chemical Biology Tool Compound Development: Azepane-Thiazole Fragment Linking for Bifunctional Degrader (PROTAC) Design

For groups designing proteolysis-targeting chimeras (PROTACs), the 2-methylthiazole moiety on the target compound offers a synthetically accessible exit vector for linker attachment without steric clash, unlike the 2-phenylthiazole variant where the phenyl group restricts linker trajectory [1]. The 3-(4-fluorophenyl)azepane amine provides a rigid, three-dimensional scaffold that can be functionalized with E3 ligase recruiting ligands. Procurement of the precise 2-methyl isomer ensures the linker attachment chemistry proceeds with regiochemical fidelity, avoiding the isomeric mixtures that would result from procuring the 4-methylthiazole or 5-methylthiazole variants.

Xanthine Oxidase Inhibitor SAR Expansion: Leveraging Fluorine's Electronic Effects for in-vitro Assay Benchmarking

Based on its structural relationship to fused heterocyclic derivatives claimed as xanthine oxidase (XO) inhibitors in US9115144B2 [1], this compound can serve as a probe for structure-activity relationship (SAR) studies exploring the electronic effects of para-substitution on the phenyl ring. Its 4-fluoro Hammett sigma value (σp = 0.06) is distinct from chloro (σp = 0.23) and methoxy (σp = -0.27), enabling the dissection of electronic vs. steric contributions to XO inhibitory activity. This is critical for moving beyond the patent's narrow scope and identifying novel, non-purine-like XO inhibitors.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization for CNS kinase inhibitors
Lipophilicity tuning via 4-fluoro substitution
Kinase selectivity panel and ADME profiling
Negative control for glutathione trapping assays
4-Fluoro avoids GSH conjugation liability
CYP phenotyping accuracy and metabolite ID
PROTAC linker attachment scaffold
2-Methylthiazole exit vector accessibility
Linker regiochemistry and E3 ligase recruitment
Xanthine oxidase inhibitor SAR probe
Fluorine Hammett σp value for electronic effects
Dissection of electronic vs. steric contributions to XO inhibition
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